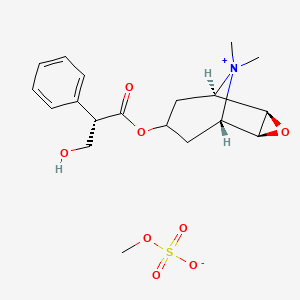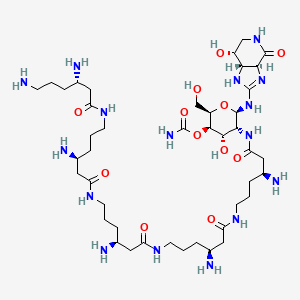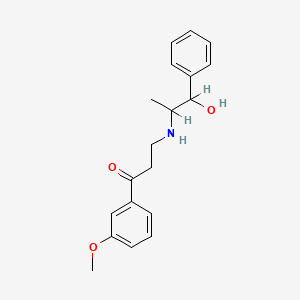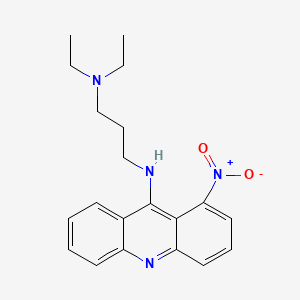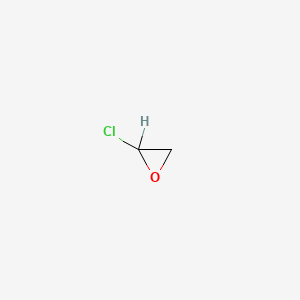
2-Chlorooxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorooxirane is an organochlorine compound. It derives from a hydride of an oxirane.
Applications De Recherche Scientifique
1. Dentistry and Dental Treatments
2-Chlorooxirane, under the derivative of chlorhexidine digluconate (CHX), is used in dentistry. Studies have investigated its impact on bond strength to normal and caries-affected dentin. For example, a study found that 2% CHX did not affect the immediate bond strength to normal dentin or caries-affected dentin, but significantly lowered the loss of bond strength after six months in normal dentin (Komori et al., 2009). Other research has evaluated the effect of CHX on the durability of etch-and-rinse dentin bonds, finding it significantly reduces the loss of bond strength seen in control bonds (Breschi et al., 2009).
2. Genotoxicity Studies
2-Chlorophenol, a compound related to 2-chlorooxirane, has been studied for its cytogenetic and genotoxic effects on Allium cepa L. root meristem cells. This research is crucial for understanding the environmental impact of chlorinated organic pollutants (Küçük & Liman, 2018).
3. Chemical Synthesis
2-Chlorooxirane plays a role in the synthesis of nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, significant for understanding the mutagenic effects of these industrial chemicals (Nechev et al., 2000).
4. Environmental Applications
In environmental science, research has focused on the degradation of chlorophenols, including compounds related to 2-chlorooxirane. For instance, the photocatalytic degradation of 2-chlorophenol in titanium dioxide suspensions has been investigated, highlighting its significance in environmental remediation (Lin et al., 2018).
Propriétés
Numéro CAS |
7763-77-1 |
|---|---|
Nom du produit |
2-Chlorooxirane |
Formule moléculaire |
C2H3ClO |
Poids moléculaire |
78.5 g/mol |
Nom IUPAC |
2-chlorooxirane |
InChI |
InChI=1S/C2H3ClO/c3-2-1-4-2/h2H,1H2 |
Clé InChI |
WBNCHVFLFSFIGK-UHFFFAOYSA-N |
SMILES |
C1C(O1)Cl |
SMILES canonique |
C1C(O1)Cl |
Synonymes |
2-chloroethylene oxide chloroethylene oxide chlorooxirane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



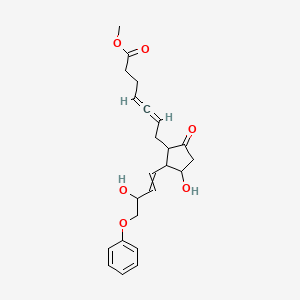
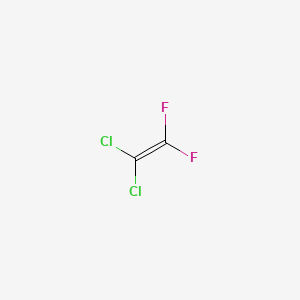
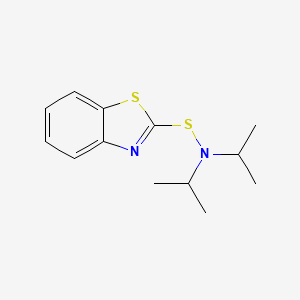
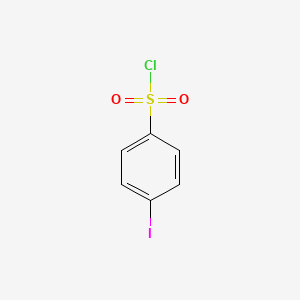
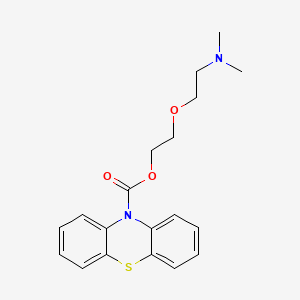
![3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B1203021.png)
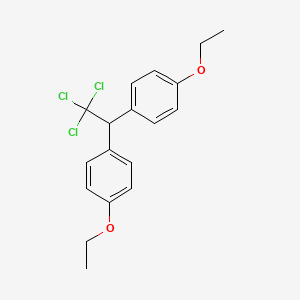
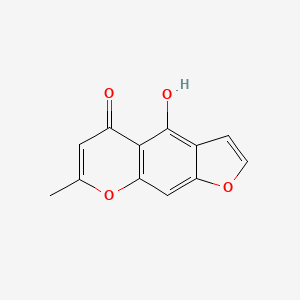
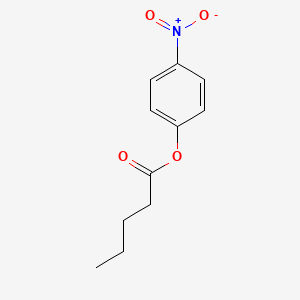
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
